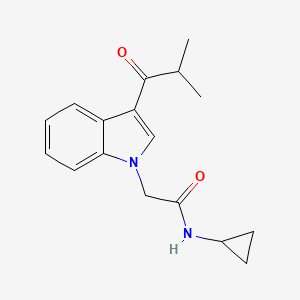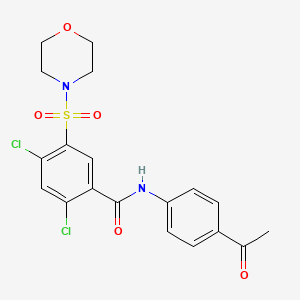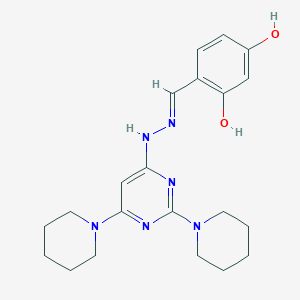![molecular formula C24H17N3O B5984948 2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5984948.png)
2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. This compound is also known as IQ-1S and has a molecular formula of C26H18N2O. In
作用機序
The mechanism of action of IQ-1S involves the inhibition of certain enzymes that are involved in cell proliferation and the induction of apoptosis. IQ-1S has been shown to inhibit the activity of the enzyme CDK5, which is involved in cancer cell proliferation. IQ-1S also activates the p53 pathway, which is involved in inducing apoptosis.
Biochemical and Physiological Effects
Studies have shown that IQ-1S has various biochemical and physiological effects. IQ-1S has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. IQ-1S has also been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins that are associated with neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using IQ-1S in lab experiments is its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. IQ-1S is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One limitation of using IQ-1S in lab experiments is its potential toxicity. Studies have shown that IQ-1S can be toxic to normal cells at high concentrations. Therefore, careful dosage and toxicity studies are necessary before using IQ-1S in clinical trials.
将来の方向性
There are several future directions for the study of IQ-1S. One direction is to further explore its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its potential toxicity and dosage in animal models. Additionally, the development of IQ-1S analogs with improved efficacy and reduced toxicity is another potential direction for future research.
Conclusion
In conclusion, IQ-1S is a chemical compound that has gained attention in scientific research for its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. The synthesis of IQ-1S involves the reaction of 2-aminobenzophenone, indole-3-acetaldehyde, and acetic anhydride. IQ-1S has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. IQ-1S has also been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins that are associated with neurodegenerative diseases. While IQ-1S has potential advantages in lab experiments, careful dosage and toxicity studies are necessary before using IQ-1S in clinical trials.
合成法
The synthesis of IQ-1S involves the reaction of 2-aminobenzophenone, indole-3-acetaldehyde, and acetic anhydride. The reaction is catalyzed by p-toluenesulfonic acid and yields IQ-1S as a yellow solid. The purity of IQ-1S can be further increased by recrystallization using ethanol.
科学的研究の応用
IQ-1S has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications is in the treatment of cancer. Studies have shown that IQ-1S can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. IQ-1S has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Another potential application of IQ-1S is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that IQ-1S can protect neurons from oxidative stress and prevent the accumulation of toxic proteins that are associated with these diseases.
特性
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24-20-11-5-7-13-22(20)26-23(27(24)18-8-2-1-3-9-18)15-14-17-16-25-21-12-6-4-10-19(17)21/h1-16,25H/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYKXFFUECTJJD-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5984866.png)
![1-(3-methoxyphenyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5984868.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5984871.png)


![2-cyclopropyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5984913.png)
![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5984929.png)
![5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5984934.png)

![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984954.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5984963.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5984971.png)